Cefotaxime-d3

Description

Properties

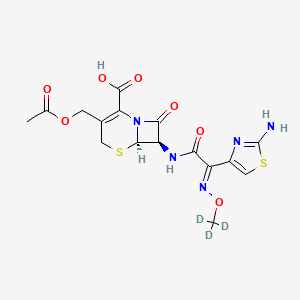

Molecular Formula |

C16H17N5O7S2 |

|---|---|

Molecular Weight |

458.5 g/mol |

IUPAC Name |

(6R,7R)-3-(acetyloxymethyl)-7-[[(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-(trideuteriomethoxyimino)acetyl]amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid |

InChI |

InChI=1S/C16H17N5O7S2/c1-6(22)28-3-7-4-29-14-10(13(24)21(14)11(7)15(25)26)19-12(23)9(20-27-2)8-5-30-16(17)18-8/h5,10,14H,3-4H2,1-2H3,(H2,17,18)(H,19,23)(H,25,26)/b20-9+/t10-,14-/m1/s1/i2D3 |

InChI Key |

GPRBEKHLDVQUJE-CXXZQAFYSA-N |

Isomeric SMILES |

[2H]C([2H])([2H])O/N=C(\C1=CSC(=N1)N)/C(=O)N[C@H]2[C@@H]3N(C2=O)C(=C(CS3)COC(=O)C)C(=O)O |

Canonical SMILES |

CC(=O)OCC1=C(N2C(C(C2=O)NC(=O)C(=NOC)C3=CSC(=N3)N)SC1)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of cefotaxime-d3 involves the incorporation of deuterium atoms into the cefotaxime molecule. This can be achieved through various methods, including:

Hydrogen-Deuterium Exchange: This method involves the exchange of hydrogen atoms with deuterium in the presence of a deuterating agent.

Deuterated Reagents: Using deuterated reagents in the synthesis process to introduce deuterium atoms directly into the molecule.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using deuterated reagents. The process is optimized to ensure high yield and purity of the final product. The production involves several steps, including:

Preparation of Deuterated Precursors: Synthesis of deuterated intermediates that will be used in the final steps of the synthesis.

Final Assembly: Combining the deuterated intermediates to form this compound.

Purification: Purification of the final product using techniques such as crystallization and chromatography to ensure high purity.

Chemical Reactions Analysis

Types of Reactions

Cefotaxime-d3 undergoes several types of chemical reactions, including:

Oxidation: Reaction with oxidizing agents to form oxidized products.

Reduction: Reaction with reducing agents to form reduced products.

Substitution: Reaction where one functional group is replaced by another.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Halogens, nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of sulfoxides or sulfones, while reduction may yield alcohols or amines.

Scientific Research Applications

Pharmacokinetics and Drug Metabolism

Pharmacokinetic Studies

Cefotaxime-d3 is utilized in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion (ADME) of cefotaxime. The deuterated form allows for enhanced detection and differentiation in mass spectrometry, facilitating detailed studies on how the drug behaves in biological systems.

Key Findings:

- One-Compartment Model : Research has shown that cefotaxime follows a one-compartment model with first-order elimination. In a study involving neonates with early-onset sepsis, it was determined that a dosage of 50 mg/kg administered twice daily achieved therapeutic targets effectively .

- Monte Carlo Simulations : A study on children with sickle cell disease demonstrated that pharmacokinetic modeling could optimize dosing regimens. The simulations indicated that a dose of 100 mg/kg every six hours would effectively maintain drug concentrations above the minimum inhibitory concentration (MIC) for sensitive pathogens .

Clinical Applications

This compound is frequently employed in clinical settings for treating various infections due to its efficacy against gram-positive and gram-negative bacteria. Its applications span several medical conditions:

Common Infections Treated:

- Meningitis : Cefotaxime is often used empirically in combination with other antibiotics for treating bacterial meningitis in children due to its ability to penetrate the blood-brain barrier effectively .

- Sepsis : It is utilized for managing sepsis caused by organisms such as Escherichia coli and Streptococcus species .

- Respiratory Infections : The antibiotic is prescribed for lower respiratory tract infections, including pneumonia .

Case Studies

Several case studies highlight the effectiveness and safety profile of this compound in clinical practice:

- Neonatal Sepsis : A prospective study evaluated the pharmacokinetics of cefotaxime in neonates diagnosed with early-onset sepsis. The findings indicated that the standard dosing regimen was effective and well-tolerated, with minimal adverse reactions reported .

- Sickle Cell Disease : In pediatric patients with sickle cell disease, cefotaxime was administered to manage suspected bacterial infections. The study confirmed that dosing adjustments based on individual patient characteristics improved therapeutic outcomes without significant side effects .

Data Tables

The following table summarizes key pharmacokinetic parameters and clinical outcomes associated with this compound usage:

Mechanism of Action

Cefotaxime-d3, like cefotaxime, exerts its effects by inhibiting bacterial cell wall synthesis. It binds to penicillin-binding proteins (PBPs) in the bacterial cell wall, which inhibits the final transpeptidation step of peptidoglycan synthesis. This leads to the weakening of the cell wall and ultimately the lysis of the bacterial cell .

Comparison with Similar Compounds

Structural Analogs and Deuterated Standards

Cefotaxime-d3 belongs to a class of isotopically labeled antibiotics used for quantitative accuracy. Below is a comparative analysis with structurally related compounds and deuterated analogs:

| Compound Name | CAS Number | Key Features | Primary Application |

|---|---|---|---|

| This compound sodium | N/A* | Deuterium-labeled (3H); used as internal standard for LC-MS/MS. | Quantification of cefotaxime in samples |

| Cefotaxime Sodium | 64485-93-4 | Parent compound; broad-spectrum β-lactam antibiotic. | Therapeutic use against infections |

| Cefoxitin-d3 Sodium Salt | N/A* | Deuterated analog of cefoxitin (second-gen cephalosporin). | Analytical internal standard |

| Ceftizoxime | 68401-81-0 | Structural analog; similar β-lactam structure but differing side chains. | Therapeutic use; comparative PK studies |

| Ofloxacin-d3 | N/A* | Deuterated fluoroquinolone; used alongside this compound in environmental studies. | Surrogate standard in water analysis |

Key Findings:

- Role in Analytical Chemistry: this compound is distinguished from non-deuterated analogs (e.g., cefotaxime sodium) by its utility in trace-level quantification rather than therapeutic activity .

- Stability and Selectivity: Compared to non-deuterated cephalosporins, this compound exhibits improved chromatographic separation due to isotopic shifts, reducing matrix effects in complex samples .

- Environmental Monitoring : In environmental studies, this compound sodium (20 ppm) is used as a surrogate standard alongside ofloxacin-d3 and azithromycin-d3 to assess antibiotic pollution in water bodies, demonstrating its compatibility with solid-phase extraction protocols .

Pharmacokinetic and Pharmacodynamic Comparisons

- Ceftizoxime : A crossover study demonstrated that cefotaxime has a longer half-life (1.1–1.4 hours) compared to ceftizoxime (0.8–1.0 hours) in human serum, attributed to differences in protein binding and metabolic stability .

- Ceftazidime: Unlike cefotaxime, ceftazidime retains activity against Pseudomonas aeruginosa due to its unique side chain, highlighting structural determinants of antibacterial spectra .

Analytical Performance vs. Other Deuterated Standards

- Cefoxitin-d3 : Both this compound and cefoxitin-d3 are used in multi-antibiotic panels, but this compound is prioritized in critical care unit studies due to the clinical prevalence of third-gen cephalosporins .

- Ofloxacin-d3: While ofloxacin-d3 is used for fluoroquinolone quantification, this compound’s higher required concentration (20 ppm vs. 2 ppm) reflects differences in ionization efficiency and recovery rates during LC-MS/MS .

Biological Activity

Cefotaxime-d3 is a deuterated form of cefotaxime, a third-generation cephalosporin antibiotic known for its broad-spectrum antibacterial activity. This article explores the biological activity of this compound, focusing on its pharmacodynamics, pharmacokinetics, resistance mechanisms, and clinical applications.

This compound, like other beta-lactam antibiotics, exerts its bactericidal effect by binding to penicillin-binding proteins (PBPs). This binding inhibits transpeptidation, a crucial step in peptidoglycan synthesis in bacterial cell walls. The inhibition leads to cell lysis and death of susceptible bacteria. This compound demonstrates a high affinity for PBP Ib and PBP III, which are vital for maintaining bacterial cell wall integrity .

2. Pharmacokinetics

Pharmacokinetic studies indicate that this compound is well-absorbed and can cross the blood-brain barrier, making it effective against central nervous system infections. The drug is primarily eliminated through renal pathways, with approximately 40-50% metabolized in the liver to an active deacetylated metabolite .

Table 1: Pharmacokinetic Parameters of this compound

| Parameter | Value |

|---|---|

| Volume of Distribution (L/kg) | 0.42 (range: 0.2 - 1.1) |

| Clearance (L/h/kg) | 0.38 (range: 0.1 - 1.2) |

| Half-life (h) | Approximately 1-2 |

3. Spectrum of Activity

This compound exhibits a broad spectrum of activity against both Gram-positive and Gram-negative bacteria. It is particularly effective against:

- Gram-positive organisms : Staphylococcus aureus, Streptococcus pneumoniae

- Gram-negative organisms : Escherichia coli, Klebsiella pneumoniae, Haemophilus influenzae

The drug has shown efficacy in treating infections caused by multidrug-resistant strains due to its stability against beta-lactamase enzymes .

4. Resistance Mechanisms

Despite its broad-spectrum activity, resistance to this compound can occur through the production of beta-lactamases that hydrolyze the antibiotic. However, this compound's structural modifications provide enhanced stability against many beta-lactamases compared to earlier cephalosporins .

5. Clinical Applications

This compound is utilized in various clinical settings, including:

- Community-acquired infections : First-line therapy for pneumonia and urinary tract infections.

- Hospital-acquired infections : Effective against resistant strains in cases of septicemia and complicated intra-abdominal infections.

- Pediatric use : Administered for serious infections such as meningitis in neonates and children due to its favorable safety profile .

Case Study Example

A study involving pediatric patients with sickle cell disease demonstrated that cefotaxime effectively treated bacterial infections with no significant adverse effects reported. The dosing regimen was optimized based on pharmacokinetic modeling to ensure therapeutic efficacy while minimizing toxicity .

6. Conclusion

This compound represents a significant advancement in antibiotic therapy due to its broad-spectrum activity, favorable pharmacokinetics, and ability to overcome certain resistance mechanisms. Continued research into its applications and resistance patterns will further elucidate its role in modern medicine.

Q & A

Q. How is Cefotaxime-d3 used as an internal standard in quantitative LC-MS/MS assays?

this compound is employed as a deuterated internal standard (IS) to improve accuracy in mass spectrometry by compensating for matrix effects and instrument variability. It is selected based on structural similarity to the analyte (non-deuterated cefotaxime) and chromatographic separation efficiency. Methodologically, the IS is spiked into calibration standards and samples at a consistent concentration. Validation parameters include linearity (R² ≥ 0.99), limit of detection (LOD), and limit of quantification (LOQ), calculated via signal-to-noise ratios .

Q. What chromatographic parameters are critical for separating this compound from endogenous plasma components?

Reverse-phase HPLC or UPLC with a C18 column (e.g., 2.1 × 100 mm, 1.7 µm) is typically used. Mobile phases often combine 0.1% formic acid in water (aqueous) and acetonitrile/methanol (organic). Gradient elution programs are optimized to resolve this compound from plasma interferents, with retention times validated for specificity. Column temperature (30–40°C) and flow rate (0.3–0.5 mL/min) are adjusted to minimize co-elution .

Q. How should researchers validate a this compound-based assay for therapeutic drug monitoring (TDM)?

Validation follows ICH guidelines and includes:

- Precision: Intra-day and inter-day CV% ≤ 15%.

- Accuracy: Recovery rates of 85–115% via spike-and-recovery experiments.

- Stability: Bench-top, freeze-thaw, and long-term stability assessments under varying storage conditions.

- Selectivity: No interference from metabolites (e.g., desacetylcefotaxime) or co-administered drugs (e.g., β-lactams) .

Advanced Research Questions

Q. How can researchers address contradictory pharmacokinetic (PK) data for Cefotaxime in critically ill patients when using this compound as an IS?

Contradictions often arise from inter-individual variability (e.g., renal function, albumin levels) or assay limitations. To resolve discrepancies:

Q. What experimental design considerations are critical for optimizing this compound stability studies in biological matrices?

Stability studies must simulate real-world conditions:

- Temperature and time: Assess degradation at room temperature (6–24 hrs), refrigerated (2–8°C), and frozen (-20°C/-80°C) states.

- Matrix effects: Test in different matrices (plasma, serum, cerebrospinal fluid) using post-column infusion to detect ion suppression/enhancement.

- Documentation: Report % degradation relative to baseline concentrations with confidence intervals .

Q. How can researchers leverage this compound to study drug-protein binding dynamics in hypoalbuminemic populations?

- Equilibrium dialysis: Incubate this compound with serum/plasma from hypoalbuminemic patients and quantify free vs. bound fractions via LC-MS/MS.

- Competitive binding assays: Co-incubate with albumin-binding drugs (e.g., warfarin) to identify displacement interactions.

- Statistical modeling: Use multivariate regression to correlate binding ratios with clinical variables (e.g., albumin concentration, pH) .

Methodological Guidelines for Data Interpretation

Q. What strategies are recommended for reconciling conflicting in vitro and in vivo efficacy data for Cefotaxime?

- Pharmacodynamic (PD) modeling: Integrate MIC (minimum inhibitory concentration) data with PK/PD indices (e.g., %T > MIC).

- Hollow-fiber infection models: Simulate human PK profiles to bridge in vitro-in vivo gaps.

- Meta-analysis: Pool data from multiple studies using random-effects models to account for heterogeneity .

Q. How should researchers design a longitudinal study to assess this compound stability in multi-center trials?

- Standardized protocols: Centralize sample processing and storage to minimize inter-site variability.

- Blinded QC samples: Embed pre-spiked this compound samples in each batch to monitor assay drift.

- Ethical compliance: Obtain IRB approvals and document informed consent for sample reuse .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.